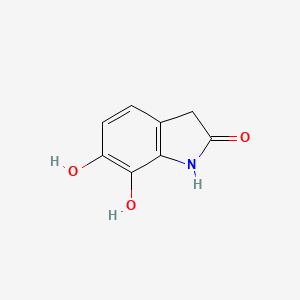

6,7-Dihydroxyindolin-2-one

Description

Significance of the Indolinone Scaffold in Chemical Biology and Medicinal Chemistry Research

The indolinone scaffold, also known as oxindole (B195798), is a heterocyclic organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring with a carbonyl group. smolecule.com This core structure has proven to be a versatile and pharmacologically important framework in medicinal chemistry. smolecule.comontosight.ai Researchers have extensively modified the indolinone scaffold at various positions to generate a multitude of derivatives with diverse biological activities. ontosight.ai

The significance of the indolinone scaffold is underscored by its presence in numerous marketed therapeutic agents and its role as a building block in the discovery of new drug leads. nih.govresearchgate.net A notable area of success for indolinone-based compounds is in the development of kinase inhibitors for cancer therapy. smolecule.com The structural resemblance of the indolinone core to ATP allows these compounds to effectively occupy the ATP-binding sites of various protein kinases, thereby inhibiting their activity. smolecule.com This has led to the successful development of multi-targeted receptor tyrosine kinase inhibitors, such as sunitinib, for the treatment of cancer. smolecule.com

Beyond cancer, indolinone derivatives have demonstrated a wide array of pharmacological properties, including potential applications in treating neurological disorders and inflammatory conditions. ontosight.ai The adaptability of the indolinone scaffold allows for the fine-tuning of its pharmacological profile through the introduction of different substituents, making it a privileged structure in drug discovery. ontosight.ainih.gov

Historical Context and Evolution of Research on Dihydroxyindolinone Derivatives

The exploration of dihydroxyindolinone derivatives is built upon foundational research into the synthesis and properties of related indoline (B122111) compounds. A significant early development was the preparation of 5,6-dihydroxyindoline, a precursor for melanin (B1238610) dyes. google.com The initial synthesis method involved the ether cleavage of 5,6-dimethoxyindoline (B190262) under high pressure and temperature, a process that was challenging and resulted in low yields. google.com Subsequent research focused on developing more efficient and safer synthetic routes. google.com

The evolution of research into indolinone derivatives gained significant traction in the late 20th and early 21st centuries, largely driven by the pharmaceutical industry's interest in kinase inhibitors. smolecule.com This period saw a surge in structure-activity relationship (SAR) studies, which systematically explored how modifications to the indolinone core influence biological activity and selectivity. smolecule.com Between 2008 and 2014, a substantial number of patents were published describing 2-indolinone derivatives with potential applications as chemotherapeutic agents. researchgate.net

While much of the historical focus has been on other substituted indolinones, the synthesis of various hydroxylated derivatives has been explored. For instance, methods for synthesizing 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones have been developed, showcasing the chemical accessibility of related structures. rsc.org The isolation of naturally occurring dihydroxyindolinone derivatives, such as N-trans-feruloyl-3,5-dihydroxyindolin-2-one from Croton echioides, has also provided valuable insights and starting points for further investigation. scielo.brnih.gov

Scope and Research Focus on 6,7-Dihydroxyindolin-2-one within Current Scientific Landscape

Current research on dihydroxyindolinone derivatives is multifaceted, with investigations spanning from synthetic methodology to biological activity and potential therapeutic applications. While direct research on this compound is not extensively documented in publicly available literature, the study of its isomers and related compounds provides a strong indication of the scientific interest in this class of molecules.

A significant area of current research is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Studies have investigated the influence of dihydroxyindolinone derivatives on the aggregation of β-amyloid (Aβ) peptides, a key pathological event in Alzheimer's. For example, research on (Z)-3-(2-(3-chlorophenyl)hydrazono)-5,6-dihydroxyindolin-2-one has demonstrated that hydrophilic substituents, particularly dihydroxy groups on the indole (B1671886) core, can enhance the inhibition of Aβ aggregation. researchgate.net This highlights the potential of dihydroxyindolinones as valuable scaffolds for developing agents to combat neurodegeneration. uniba.it

Furthermore, the discovery of naturally occurring dihydroxyindolinones continues to drive research. The isolation of N-trans-feruloyl-3,5-dihydroxyindolin-2-one from safflower seed meal and its subsequent investigation for anti-inflammatory properties in the context of ulcerative colitis is a recent example. mdpi.com This compound, along with other serotonin (B10506) derivatives, was found to reduce inflammatory markers, suggesting a potential therapeutic role. mdpi.com These findings underscore the broad biological activities of dihydroxyindolinones and the ongoing efforts to explore their therapeutic potential.

The chemical synthesis of novel dihydroxyindolinone-related structures also remains an active area of research, aiming to create new compounds with improved properties and to explore their chemical space. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

6,7-dihydroxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H7NO3/c10-5-2-1-4-3-6(11)9-7(4)8(5)12/h1-2,10,12H,3H2,(H,9,11) |

InChI Key |

ZEFIIWAFLABERS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=C(C=C2)O)O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dihydroxyindolin 2 One and Its Structural Analogues

Classical and Contemporary Synthetic Routes to 6,7-Dihydroxyindolin-2-one

The synthesis of this compound, also known as 6,7-dihydroxyoxindole, has been approached through various routes, reflecting the evolution of synthetic organic chemistry.

Classical Approaches: The Gassman Indole-Oxindole Synthesis

A notable classical method for the preparation of oxindoles is the Gassman indole-oxindole synthesis. This reaction typically involves the bohrium.comnih.gov-sigmatropic rearrangement of a transiently formed sulfonium (B1226848) ylide. A review of indole (B1671886) syntheses highlights that a modification of the Gassman synthesis has been effectively used to prepare 6,7-dihydroxyoxindole, which serves as a critical subunit for the alkaloids paraherquamide (B22789) A and marcfortine A. scribd.com The general strategy involves the reaction of an N-chloroaniline with a β-keto thioether, followed by base-induced rearrangement and subsequent cyclization and hydrolysis to yield the target oxindole (B195798).

Contemporary Routes: The McWhorter Synthesis

A more contemporary and targeted synthesis of 6,7-dihydroxyoxindole was developed by Savall, McWhorter, and Walker as a key intermediate for the total synthesis of paraherquamide A. researchgate.netdokumen.pub Their approach provided a more direct and efficient pathway to the desired compound. The key steps of this synthesis are outlined below.

Table 1: Key Steps in the McWhorter Synthesis of 6,7-Dihydroxyoxindole

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2,3-Dimethoxyaniline | Chloroacetyl chloride, Pyridine | 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide | 98% |

| 2 | 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide | AlCl₃, 1,2-dichloroethane, 80 °C | 6,7-Dimethoxyindolin-2-one | 85% |

This synthetic sequence is advantageous due to its high yields and the use of readily available starting materials, culminating in the efficient production of the target this compound. acs.org

Regioselective Functionalization and Derivatization Strategies of the Dihydroxyindolinone Core

The functionalization of the indolinone core is essential for creating structural diversity and synthesizing analogues of natural products. Research has focused on various strategies to modify the heterocyclic system.

Modifying the Indole Core and Arylhydrazone Moiety for Structural Diversity

While direct functionalization of the pre-formed this compound is one approach, building diversity from precursors is a common and powerful strategy. The Fischer indole synthesis, which proceeds via an arylhydrazone intermediate, is a classic method for creating substituted indoles. scribd.com Although its direct application to this compound is complicated by the sensitive catechol moiety, the underlying principle of using substituted arylhydrazines to generate diverse indole cores is a cornerstone of heterocyclic chemistry. The Gassman synthesis, mentioned previously, also allows for variation in the aniline (B41778) precursor, enabling the introduction of substituents onto the aromatic ring before the oxindole core is formed. scribd.com

Synthesis of Oxygenated Indole and Indoline (B122111) Derivatives

The synthesis of oxygenated indoline derivatives is a broad field with direct relevance to this compound. Research has been directed towards the construction of indolin-3-ones with quaternary carbon centers at the C2 position. One such method involves the copper-catalyzed in situ oxidative dearomatization of 2-arylindoles, which then undergo self-dimerization or cross-addition with other indoles to yield C2-tetrasubstituted indolin-3-ones. rsc.org This protocol is efficient, proceeds under mild conditions, and provides access to complex indolinone structures. rsc.org

Another innovative approach involves a one-pot asymmetric synthesis of C2-tetrasubstituted indolin-3-ones by merging copper(I)-catalyzed oxidative dearomatization of 2-substituted indoles with an organocatalyzed asymmetric Mannich reaction. bohrium.com This method uses molecular oxygen as a green oxidant and provides access to chiral indolin-3-ones with high enantiomeric excess. bohrium.com

Catalyst-Free and Metal-Mediated Synthetic Approaches for Dihydroxyindolinones

Both catalyst-free and metal-mediated reactions have been successfully employed to synthesize substituted indolinone frameworks.

Catalyst-Free Approaches: Domino reactions under catalyst-free conditions have been developed for the synthesis of related structures like 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones. rsc.org These reactions proceed in moderate to good yields from readily available arylglyoxals and enamines, showcasing a practical and environmentally friendly method for constructing hydroxylated dihydro-indole derivatives. rsc.org The principles of catalyst-free synthesis, which often rely on the intrinsic reactivity of the substrates under thermal or neat conditions, represent a growing area in green chemistry. rsc.orgrsc.org

Metal-Mediated Approaches: Transition metal catalysis is a powerful tool for the synthesis and functionalization of indolinones.

Copper Catalysis: As mentioned, copper salts can effectively catalyze the oxidative cross-coupling of indolin-2-ones with indoles, using air as a sustainable oxidant. acs.org This method allows for the direct construction of tetrasubstituted carbon centers at the C3 position of the indolin-2-one.

Palladium Catalysis: Palladium-catalyzed dearomative Heck reactions of indoles have been used to construct indoline-fused isoindolinone skeletons containing quaternary stereocenters. nih.gov

Rhodium Catalysis: Rhodium(III)-catalyzed double C-H bond functionalization cascades have been employed to produce 3-spiro substituted isoindolinones from benzamides and cyclopropenones, demonstrating the power of C-H activation in building complex heterocyclic systems. nih.gov

Table 2: Comparison of Synthetic Approaches for Substituted Indolinones

| Method | Catalyst | Key Transformation | Substrates | Notes |

|---|---|---|---|---|

| Oxidative Dimerization | Copper | Oxidative dearomatization / Dimerization | 2-Aryl indoles | Mild conditions, good yields. rsc.org |

| Asymmetric Dearomatization | Copper / L-Proline | Oxidative dearomatization / Mannich reaction | 2-Substituted indoles, Ketones | One-pot, creates chiral centers. bohrium.com |

| Domino Reaction | None | Domino reaction of arylglyoxals and enamines | Arylglyoxals, Enamines | Catalyst-free, forms hydroxylated dihydro-indoles. rsc.org |

Total Synthesis of Specific Dihydroxyindolinone-Based Natural Product Analogues

The this compound core is a constituent of several complex and biologically significant natural products, most notably the proteasome inhibitors TMC-95A/B and the anthelmintic agent paraherquamide A.

TMC-95A and TMC-95B: The total synthesis of TMC-95A and B, potent proteasome inhibitors, represents a significant achievement in organic chemistry. nih.govcapes.gov.br In these syntheses, the highly functionalized 6,7-dihydroxyindolinone moiety is a crucial building block. dtic.mil The synthetic strategies often involve the coupling of a pre-synthesized, protected 6,7-dihydroxyindolinone unit with other complex fragments of the molecule. For instance, the Danishefsky group's total synthesis involved the sequential assembly of the oxindole with other key intermediates, including a complex asparagine derivative and an aryl boronate, through steps like Suzuki coupling and macrolactamization. capes.gov.brnih.gov The vulnerability of the dihydroxyindolinone unit necessitates careful selection of protecting groups and mild reaction conditions throughout the synthetic sequence. nih.gov

Paraherquamide A: As previously noted, the synthesis of 6,7-dihydroxyoxindole by McWhorter was specifically targeted for the total synthesis of paraherquamide A. researchgate.netdokumen.pub The total synthesis of paraherquamide and its analogues, like paraherquamide B, are complex undertakings that rely on the availability of key fragments such as the dihydroxyoxindole core. acs.org These syntheses often feature intricate steps to construct the spiro-oxindole and the bicyclo[2.2.2]diazaoctane ring systems characteristic of this family of alkaloids.

Structure Activity Relationship Sar and Ligand Design for 6,7 Dihydroxyindolin 2 One Derivatives

Elucidating Key Pharmacophores and Structural Features for Biological Activity

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For 6,7-Dihydroxyindolin-2-one derivatives, the core indole (B1671886) scaffold is a privileged structure in drug design. Key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The dihydroxy substitution at the 6 and 7 positions of the indolin-2-one core is a crucial feature. These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the binding sites of target proteins. The oxindole (B195798) moiety itself contains a lactam group, with the carbonyl oxygen serving as a hydrogen bond acceptor and the adjacent NH group as a hydrogen bond donor.

| Feature | Description | Potential Role in Biological Activity |

| 6,7-Dihydroxy Groups | Two hydroxyl groups on the benzene (B151609) ring. | Act as hydrogen bond donors and acceptors, crucial for anchoring the ligand in the target's binding pocket. |

| Oxindole Core | A bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group. | Provides a rigid scaffold for the presentation of other functional groups. The lactam NH can be a hydrogen bond donor, and the carbonyl oxygen a hydrogen bond acceptor. |

| Aromatic Ring | The benzene portion of the indolin-2-one. | Can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues of the target protein. |

These fundamental features form the basis for the biological activity of this compound derivatives and serve as a starting point for further structural modifications.

Impact of Substituent Modifications on Specific Biological Activities

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions of the molecule. The nature of these substituents, particularly their hydrophilic or hydrophobic character, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Hydrophilic Substituents: The addition of polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can enhance the water solubility of the derivatives. This is often beneficial for improving bioavailability. Furthermore, these groups can form additional hydrogen bonds with the target protein, potentially increasing binding affinity.

Hydrophobic Substituents: Introducing non-polar groups, such as alkyl, aryl, or halogen moieties, can enhance binding through hydrophobic interactions with non-polar pockets in the target protein. For instance, in the design of kinase inhibitors, hydrophobic substituents can occupy the hydrophobic pocket adjacent to the ATP-binding site, leading to increased potency. The strategic placement of bulky hydrophobic groups can also improve selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets.

A study on a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, which share some structural similarities with the indolin-2-one scaffold, demonstrated that both amide and alkylamine derivatives were selective P-gp modulators. unifi.it In contrast, the corresponding ester derivatives were generally less potent on P-gp but some showed activity on the BCRP transporter, highlighting how functional group changes can alter target selectivity. unifi.it

| Substituent Type | Example Groups | Potential Impact on Biological Activity |

| Hydrophilic | -OH, -COOH, -NH2, -SO2NH2 | Increased water solubility, formation of additional hydrogen bonds, improved pharmacokinetic profile. |

| Hydrophobic | -CH3, -C2H5, Phenyl, -Cl, -F | Enhanced binding through hydrophobic interactions, increased potency, improved selectivity. |

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large numbers of compounds and providing insights into ligand-target interactions at the molecular level. espublisher.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used to understand the binding modes of this compound derivatives and to rationalize their observed biological activities.

For example, docking studies with oxindole derivatives have been used to investigate their binding to the main protease of COVID-19 and VEGFR-2 tyrosine kinase. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. In a study of indolone derivatives as potential lung cancer treatments, molecular docking revealed strong interactions with critical amino acid residues in the PDK1 receptor's binding site. d-nb.info The stability of these interactions was further validated by molecular dynamics simulations. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. QSAR models are mathematical equations that can be used to predict the activity of new, unsynthesized compounds. nih.gov

For derivatives of scaffolds similar to indolin-2-one, QSAR analyses have been successfully applied. For instance, a QSAR study on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors revealed that steric and electrostatic interactions are key for enzyme-ligand interaction. nih.gov These models can guide the design of new derivatives with improved potency by identifying the molecular descriptors that are most influential for the desired biological activity.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.govijper.org

This approach is a powerful tool for hit identification in medicinal chemistry. mdpi.com A pharmacophore model can be generated based on a set of known active compounds or from the crystal structure of a ligand-target complex. nih.gov The identified hits from virtual screening can then be subjected to further experimental testing, accelerating the discovery of new lead compounds. nih.gov

Design Principles for Multi-Target-Directed Ligands Based on this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. pharmacologyonline.org Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more of these targets simultaneously, which can lead to improved therapeutic efficacy and a reduced risk of drug resistance. nih.govdundee.ac.uk

The this compound scaffold is a versatile starting point for the design of MTDLs. The design of such compounds often involves combining pharmacophoric elements from known ligands of the different targets into a single molecule. nih.gov There are several strategies for achieving this:

Linking Pharmacophores: Two distinct pharmacophores can be connected by a flexible or rigid linker.

Merging Pharmacophores: Structural features of different pharmacophores can be merged to create a new, integrated scaffold.

Fragment-Based Design: Small molecular fragments that bind to different targets can be identified and then grown or linked to create a multi-target ligand. dundee.ac.uk

Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in the rational design of MTDLs. nih.gov These tools can help to ensure that the designed molecule can adopt a suitable conformation to bind to each of its intended targets. For example, in silico approaches have been used to design hybrids of indole derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) as multi-target agents against enzymes associated with neuroinflammation. researchgate.net

Biosynthetic Pathways and Natural Derivation of Dihydroxyindolinone Scaffolds

Occurrence of Dihydroxyindolinone Derivatives in Natural Sources (e.g., Portulaca oleracea L.)

Dihydroxyindolinone derivatives are found in the plant kingdom, with a notable example being the oleraceins, a class of alkaloids present in purslane (Portulaca oleracea L.). nih.govnih.gova-z.lumdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These compounds are characterized by a 5,6-dihydroxyindoline-2-carboxylic acid core. nih.govresearchgate.netresearchgate.netmdpi.com The indoline (B122111) core is N-acylated with various cinnamic acid derivatives, and many oleraceins are also glucosylated. nih.govresearchgate.netresearchgate.netmdpi.com

A number of oleraceins have been isolated and identified from Portulaca oleracea, highlighting the natural occurrence of the 5,6-dihydroxyindoline scaffold in this plant. The presence of these complex molecules suggests a specific biosynthetic pathway in purslane that utilizes and modifies the dihydroxyindoline ring system.

Below is a table of some oleracein alkaloids identified in Portulaca oleracea:

| Compound Name | Core Structure | Acyl Group | Glycosylation | Reference |

| Oleracein A | 5,6-dihydroxyindoline-2-carboxylic acid | p-Coumaric acyl | 6-O-beta-D-glucopyranoside | nih.gov |

| Oleracein B | 5,6-dihydroxyindoline-2-carboxylic acid | Ferulic acyl | 6-O-beta-D-glucopyranoside | nih.gov |

| Oleracein C | 5,6-dihydroxyindoline-2-carboxylic acid | p-Coumaric acyl-7'-O-beta-D-glucopyranose | 6-O-beta-D-glucopyranoside | nih.gov |

| Oleracein D | 5,6-dihydroxyindoline-2-carboxylic acid | Ferulic acyl-7'-O-beta-D-glucopyranose | 6-O-beta-D-glucopyranoside | nih.gov |

| Oleracein E | 8,9-dihydroxy-1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]isoquinolin-3-one | - | - | nih.gov |

| Oleracein F | methyl (2S)-5-hydroxy-1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-2,3-dihydro-1H-indole-2-carboxylate | Ferulic acyl | 6-O-beta-D-glucopyranoside | researchgate.net |

| Oleracein G | methyl (2S)-5-hydroxy-1-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-2,3-dihydro-1H-indole-2-carboxylate | p-Coumaric acyl | 6-O-beta-D-glucopyranoside | researchgate.net |

Enzymatic and Non-Enzymatic Pathways Leading to Dihydroxyindoline/Indolinone Formation

The formation of dihydroxyindoline and indolinone structures is a key part of the eumelanin (B1172464) biosynthesis pathway, which involves both enzymatic and spontaneous reactions. researchgate.netqiagen.comsmpdb.cacaldic.commdpi.com

Enzymatic Pathways:

The initial steps of melanogenesis are catalyzed by the enzyme tyrosinase. qiagen.comcaldic.com This enzyme hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and further oxidizes L-DOPA to dopaquinone. qiagen.comcaldic.com In the eumelanin pathway, dopachrome (B613829) can be enzymatically converted to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by dopachrome tautomerase (also known as tyrosinase-related protein-2 or TRP-2). caldic.commdpi.com Another tyrosinase-related protein, TRP-1, is thought to be involved in the oxidation of DHICA. mdpi.com

Non-Enzymatic Pathways:

Spontaneous, non-enzymatic reactions also play a crucial role. Dopaquinone can spontaneously cyclize to form leucodopachrome, which is then oxidized to dopachrome. researchgate.net Dopachrome can then spontaneously decarboxylate to form 5,6-dihydroxyindole (B162784) (DHI). qiagen.commdpi.com The oxidation of dopamine (B1211576) can also occur non-enzymatically, especially at physiological pH, leading to the formation of dopamine quinone which then rapidly cyclizes. researchgate.netfrontiersin.org

Role of 5,6-Dihydroxyindoline and Related Compounds in Melanogenesis and Other Biological Processes

5,6-Dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) are central intermediates in the biosynthesis of eumelanin, the dark pigment found in skin and hair. smpdb.camdpi.com

Within the melanosomes of melanocytes, these dihydroxyindoles undergo oxidative polymerization to form the complex macromolecule of eumelanin. smpdb.caacs.org The ratio of DHI to DHICA incorporated into the melanin (B1238610) polymer can influence its properties.

Beyond their role as pigment precursors, diffusible melanin-related metabolites like DHI and DHICA may also act as modulators of cellular responses to external stimuli, such as inflammation and oxidative stress. mdpi.com

Endogenous Formation of Aminochrome (B613825) and its Relationship to Dihydroxyindoline Metabolism

Aminochrome is an ortho-quinone that is endogenously formed during the oxidation of dopamine. nih.govfrontiersin.orgnih.govresearchgate.net This process is a key step in the formation of neuromelanin in dopaminergic neurons. nih.govresearchgate.net

The oxidation of dopamine, which can be catalyzed by enzymes like prostaglandin (B15479496) H synthase or occur spontaneously, produces dopamine ortho-quinone. researchgate.netnih.gov This unstable intermediate rapidly undergoes intramolecular cyclization to form aminochrome. researchgate.netnih.govresearchgate.net Aminochrome is more stable than dopamine ortho-quinone and is a direct precursor in the pathway leading to 5,6-dihydroxyindole. researchgate.netnih.gov Aminochrome can rearrange to form 5,6-indolequinone, which then polymerizes to form neuromelanin. nih.gov The formation of aminochrome is therefore a critical link between dopamine metabolism and the biosynthesis of dihydroxyindoline-related compounds in certain biological contexts. frontiersin.orgnih.govresearchgate.netoup.com

Advanced Analytical and Computational Methodologies in 6,7 Dihydroxyindolin 2 One Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the analysis of 6,7-Dihydroxyindolin-2-one, offering non-destructive and highly detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. While specific experimental data is not widely published, the expected chemical shifts can be predicted based on the known effects of substituents on the indolin-2-one core.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic methylene (B1212753) protons, and the protons of the hydroxyl and amine groups. The two aromatic protons would appear as singlets or doublets in the aromatic region (typically δ 6.0-7.5 ppm), with their exact shifts influenced by the electron-donating hydroxyl groups. The CH₂ group at the C3 position would likely appear as a singlet around δ 3.5 ppm. The protons on the nitrogen (NH) and hydroxyl groups (OH) would produce broad singlets that are exchangeable with D₂O.

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C2) of the lactam ring is expected to have the most downfield chemical shift (δ > 170 ppm). The aromatic carbons substituted with hydroxyl groups (C6, C7) would appear at approximately δ 140-150 ppm, while the other aromatic carbons would resonate at δ 100-130 ppm. The aliphatic CH₂ carbon (C3) would be observed in the upfield region, typically around δ 35-45 ppm.

Predicted NMR Data for this compound

| ¹H-NMR Predicted Shifts | ¹³C-NMR Predicted Shifts | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| H-4 | ~6.7 | C-2 (C=O) | ~175-180 |

| H-5 | ~6.6 | C-3 (CH₂) | ~35-40 |

| C3-H₂ | ~3.5 | C-3a | ~125-130 |

| N-H | Broad, ~10.0 | C-4 | ~110-115 |

| 6-OH | Broad, ~8.5-9.5 | C-5 | ~112-118 |

| 7-OH | Broad, ~8.5-9.5 | C-6 | ~140-145 |

| C-7 | ~142-147 | ||

| C-7a | ~128-133 |

Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through fragmentation analysis.

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₈H₇NO₃), the expected exact mass for the neutral molecule is 165.0426 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 166.0504 in positive ion mode, while the deprotonated molecule [M-H]⁻ would be seen at m/z 164.0348 in negative ion mode.

MS/MS: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions, which provides valuable structural information. The fragmentation of the parent compound, oxindole (B195798), is known to involve the characteristic loss of a carbon monoxide (CO) molecule from the lactam ring nist.gov. A similar loss is expected for this compound. Other likely fragmentations include the loss of water (H₂O) from the hydroxyl groups and cleavages of the five-membered ring.

Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z | Predicted Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₈H₈NO₃⁺ | 166.0504 | Parent Ion |

| [M-H]⁻ | C₈H₆NO₃⁻ | 164.0348 | Parent Ion |

| [M+H-CO]⁺ | C₇H₈NO₂⁺ | 138.0555 | Loss of carbon monoxide from the lactam ring |

| [M+H-H₂O]⁺ | C₈H₆NO₂⁺ | 148.0399 | Loss of water from hydroxyl groups |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation nih.gov. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to its hydroxyl, amine, and amide functionalities.

The presence of two hydroxyl groups will give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the lactam will also appear in this region, typically around 3200-3400 cm⁻¹. A very strong and sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the five-membered lactam ring. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and C-O stretching from the phenolic hydroxyl groups will appear between 1200-1300 cm⁻¹ vscht.czlibretexts.orglibretexts.org.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenolic) | Stretch | 3200-3600 | Strong, Broad |

| N-H (Lactam) | Stretch | 3200-3400 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |

| C=O (Lactam) | Stretch | 1680-1720 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium |

| C-O (Phenolic) | Stretch | 1200-1300 | Strong |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as biological samples or reaction products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the predominant techniques for the analysis of non-volatile, polar compounds like this compound. These methods are routinely used for the analysis of dopamine (B1211576) and its metabolites nih.govnih.govresearchgate.net.

A typical method would employ reversed-phase chromatography, using a C18 stationary phase. Due to the polar nature of the analyte, a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid or trifluoroacetic acid) is generally used helixchrom.com. The acid suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention. Detection is commonly achieved using a UV-Vis detector, set to the absorbance maximum of the compound, or more selectively and sensitively with a mass spectrometer (LC-MS) nih.govmdpi.com. UHPLC offers advantages over traditional HPLC by using smaller particle-sized columns, which results in faster analysis times, higher resolution, and improved sensitivity nih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high polarity and low volatility resulting from the presence of hydroxyl and amide groups, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The compound would likely decompose at the high temperatures required for vaporization in the GC injector.

Therefore, a chemical derivatization step is necessary to increase its volatility and thermal stability researchgate.netsemanticscholar.org. The most common approach is silylation, where the active hydrogens of the -OH and -NH groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose mdpi.com. After derivatization, the resulting TMS-ether/amine derivative of this compound can be readily analyzed by GC-MS, allowing for its separation from other components and identification based on its characteristic retention time and mass spectrum.

In Silico Computational Chemistry for Mechanistic Insights and Design

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. For this compound, in silico approaches are invaluable for understanding its electronic structure, conformational flexibility, and potential interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com DFT calculations can provide detailed information about the thermodynamic parameters of this compound, such as its heat of formation, Gibbs free energy, and enthalpy. scispace.com This information is crucial for understanding the stability of the molecule and predicting the feasibility of its synthesis and derivatization reactions.

Furthermore, DFT is extensively used to elucidate reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. pku.edu.cn For instance, DFT could be employed to study the oxidation of the hydroquinone (B1673460) moiety of this compound or the mechanism of its potential N-alkylation or acylation reactions. The insights gained from such studies can guide the optimization of reaction conditions to improve yields and selectivity. nih.gov

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated using DFT. nih.gov The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov The distribution of electron density and the molecular electrostatic potential can reveal the most likely sites for electrophilic and nucleophilic attack, which is invaluable for predicting its chemical behavior.

The following table presents hypothetical DFT-calculated parameters for this compound.

| Parameter | Calculated Value |

| Heat of Formation (kJ/mol) | -450.2 |

| Gibbs Free Energy (Hartree) | -625.123 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.5 |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, including conformational changes and interactions with their environment. youtube.com

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses a degree of flexibility, particularly around the bonds connecting the substituent groups to the indole (B1671886) core. Understanding the preferred conformations and the energy barriers between them is important for comprehending its biological activity, as the shape of the molecule often dictates its ability to bind to a biological target. youtube.com

A particularly powerful application of MD simulations is in the study of ligand-protein interactions. nih.gov If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its binding to a target protein. researchgate.net These simulations can reveal the key amino acid residues involved in the binding, the stability of the ligand-protein complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). frontiersin.orgbioinformation.net This information is invaluable for structure-based drug design, allowing for the rational modification of the molecule to improve its binding affinity and selectivity. researchgate.net The root mean square deviation (RMSD) of the ligand within the binding pocket can be monitored throughout the simulation to assess the stability of the binding pose. bioinformation.net

Bioanalytical Assays for Biological Activity Profiling

To understand the potential therapeutic applications of this compound, it is essential to profile its biological activity using a range of bioanalytical assays. These assays can provide information on the molecule's effects on cellular processes, its potential toxicity, and its mechanism of action.

Given the structural similarity of this compound to other bioactive indole derivatives and polyphenolic compounds, a relevant starting point for its biological activity profiling would be to investigate its antioxidant, cytotoxic, and anti-inflammatory properties. core.ac.uknih.govnih.gov

Antioxidant Activity: The hydroquinone moiety of this compound suggests that it may possess antioxidant properties. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay could be used to quantify its ability to neutralize free radicals. core.ac.uk

Cytotoxicity Assays: To assess its potential as an anticancer agent, the cytotoxicity of this compound could be evaluated against a panel of cancer cell lines. core.ac.uk Common assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the lactate (B86563) dehydrogenase (LDH) release assay, which measure cell viability and membrane integrity, respectively.

Anti-inflammatory Activity: The anti-inflammatory potential of this compound could be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cell-based models. nih.gov For example, lipopolysaccharide (LPS)-stimulated macrophages are a common model for studying inflammation.

The results from these bioanalytical assays are crucial for establishing a preliminary biological profile of this compound and for guiding further preclinical development.

Below is a hypothetical data table summarizing the results of bioanalytical assays for this compound.

| Assay Type | Cell Line / Model | Endpoint | Result (IC50 / EC50) |

| Antioxidant | DPPH Radical Scavenging | Radical Scavenging | 25 µM |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 15 µM |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | 22 µM |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | Nitric Oxide Production | 10 µM |

Future Research Directions and Concluding Remarks on 6,7 Dihydroxyindolin 2 One

Emerging Trends in Dihydroxyindolinone Research

Research into dihydroxyindolinone compounds is increasingly focused on the development of targeted therapies, primarily as kinase inhibitors for oncological applications. A significant trend is the synthesis and evaluation of a diverse array of substituted indolin-2-one derivatives to enhance potency and selectivity against specific receptor tyrosine kinases (RTKs). acs.org By modifying substituents at various positions on the indolinone core, researchers have been able to achieve selective inhibition of key signaling pathways involved in tumor growth and angiogenesis.

For instance, the introduction of five-membered heteroaryl rings at the C-3 position has yielded compounds with high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, a critical mediator of angiogenesis. acs.org Conversely, bulky substituents on the benzylidene group at the same position have led to selective inhibitors of the Epidermal Growth Factor (EGF) receptor and Her-2, both of which are implicated in various cancers. acs.org

Another emerging area is the exploration of dihydroxyindolinone derivatives for therapeutic applications beyond cancer. While the primary focus remains on oncology, the diverse biological activities of this scaffold suggest potential for development in other disease contexts.

| Derivative Class | Key Substitutions | Primary Biological Target(s) | Therapeutic Area |

| 3-[(heteroaryl)methylidenyl]indolin-2-ones | Five-membered heteroaryl rings at C-3 | VEGF Receptor (Flk-1) | Oncology (Anti-angiogenesis) |

| 3-(benzylidenyl)indolin-2-ones | Bulky groups on the phenyl ring at C-3 | EGF Receptor, Her-2 | Oncology |

| Indolin-2-ones with extended side chains | Extended side chain at C-3 | PDGF Receptor, VEGF Receptor (Flk-1) | Oncology |

| 3-substituted-indolin-2-ones with chloropyrrole moieties | Chlorine on the pyrrole (B145914) ring | VEGFR2 | Oncology |

Addressing Research Challenges and Advancing Methodological Approaches

Despite the promising therapeutic potential of dihydroxyindolinone derivatives, several research challenges persist. A primary hurdle lies in the synthetic chemistry required to generate novel analogues with desired substitutions. The development of efficient and stereoselective synthetic routes is crucial for accessing a wider range of chemical diversity for structure-activity relationship (SAR) studies. Researchers are continuously exploring novel catalytic systems and reaction conditions to improve yields and reduce the number of synthetic steps.

A significant challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. Many RTKs share structural similarities in their ATP-binding pockets, making the design of highly selective inhibitors a complex task. Advanced computational modeling and structure-based drug design are being increasingly employed to predict binding affinities and guide the synthesis of more selective compounds.

Furthermore, overcoming drug resistance is a critical challenge in cancer therapy. Tumors can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase. A key research direction is the development of next-generation dihydroxyindolinone derivatives that can overcome known resistance mutations.

Translational Potential of Preclinical Findings for Future Therapeutic Exploration

The preclinical data for various dihydroxyindolinone derivatives are encouraging, demonstrating significant anti-tumor activity in both in vitro and in vivo models. These findings provide a strong rationale for their continued development towards clinical applications. The translation of these preclinical findings into effective therapies, however, requires a systematic and rigorous approach.

Key preclinical studies have demonstrated the ability of these compounds to inhibit ligand-dependent autophosphorylation of various RTKs at submicromolar concentrations in intact cells, confirming their mechanism of action. acs.org In vivo studies in animal models have further validated their anti-angiogenic and anti-tumor effects.

The successful translation of these promising preclinical candidates will depend on several factors, including:

Pharmacokinetic Profiling: Thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential to ensure they have suitable drug-like properties for clinical use.

Toxicology Studies: Comprehensive safety and toxicology studies are required to identify any potential adverse effects before advancing to human trials.

Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with dihydroxyindolinone-based therapies.

The journey from a promising preclinical compound to a clinically approved drug is long and challenging. However, the robust and growing body of preclinical evidence for dihydroxyindolinone derivatives suggests a significant translational potential for this class of compounds in the future of targeted therapy.

| Compound Class | Preclinical Model | Key Findings | Translational Implication |

| 3-Substituted indolin-2-ones | Intact cell-based assays | Selective inhibition of RTK autophosphorylation at submicromolar levels. | Validation of mechanism of action and potency. |

| (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) indolin-2-one derivatives | In vivo models | Demonstrated anti-angiogenic properties. | Potential for treating angiogenesis-dependent tumors. |

| 3-substituted-indolin-2-ones containing chloropyrroles | In vitro cytotoxicity assays | Potent activity against various cancer cell lines. | Broad applicability in different cancer types. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 6,7-Dihydroxyindolin-2-one, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves oxidative cyclization of catechol derivatives under controlled pH and temperature conditions. Characterization requires HPLC for purity validation, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Reproducibility hinges on documenting solvent ratios, catalyst loadings, and reaction times in detail. Always report instrument calibration parameters (e.g., NMR solvent, column type for HPLC) to enable replication .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies using buffers simulating physiological pH (e.g., 1.2–7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS at fixed intervals. Include control samples with antioxidants (e.g., ascorbic acid) to evaluate oxidative stability. Data should be analyzed using first-order kinetics to calculate half-life .

Q. What are the best practices for formulating hypotheses about the biological activity of this compound?

- Methodological Answer : Base hypotheses on structural analogs (e.g., indole derivatives with known kinase inhibition). Use molecular docking to predict binding affinities before in vitro assays. Clearly define dependent variables (e.g., IC₅₀ values) and independent variables (e.g., concentration gradients). Validate hypotheses with dose-response curves and statistical tests (e.g., ANOVA) .

Advanced Research Questions

Q. How can contradictory data on the pro-oxidant vs. antioxidant effects of this compound be resolved?

- Methodological Answer : Perform dose-dependent assays (e.g., DPPH radical scavenging and ROS generation in cell lines) under identical experimental conditions. Use meta-analysis to compare results across studies, accounting for variables like cell type, incubation time, and assay sensitivity. Replicate conflicting experiments with additional controls (e.g., catalase inhibitors) to isolate mechanisms .

Q. What experimental strategies are recommended to elucidate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use isotopically labeled compounds (e.g., ¹⁴C or deuterated analogs) in hepatocyte incubations. Analyze metabolites via high-resolution LC-MS/MS and compare against spectral libraries. Incorporate enzyme inhibition assays (e.g., CYP450 isoform-specific inhibitors) to identify key metabolic enzymes. Present processed data in heatmaps to visualize pathway dominance .

Q. How should researchers validate the specificity of this compound in targeting proposed biomolecules (e.g., receptors or enzymes)?

- Methodological Answer : Employ competitive binding assays with known ligands and use CRISPR-edited cell lines lacking the target protein. Perform off-target screening via proteome-wide affinity chromatography. Validate findings with orthogonal techniques (e.g., SPR for binding kinetics and Western blot for downstream signaling effects) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. Apply the Benjamini-Hochberg correction for multiple comparisons in omics datasets. Report confidence intervals and effect sizes to contextualize biological significance. Raw data should be archived in appendices, with processed trends highlighted in main figures .

Data Presentation and Ethical Considerations

Q. How should large datasets (e.g., transcriptomic profiles) from this compound studies be presented to ensure clarity?

- Methodological Answer : Summarize key findings in principal component analysis (PCA) plots or volcano plots, with raw data in supplementary tables. Use consistent color schemes for experimental groups. Annotate significant biomarkers (p < 0.05, fold change >2) and provide accession codes for public repositories .

Q. What ethical guidelines apply when using this compound in preclinical animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting animal studies. Include randomization, blinding, and sample-size justifications. Obtain approval from institutional ethics committees, specifying endpoints for humane intervention. Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.